![molecular formula C24H22N2O3S B2893730 4-methoxybenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone CAS No. 339277-81-5](/img/structure/B2893730.png)
4-methoxybenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone
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Overview
Description
“4-methoxybenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives often involves a one-pot condensation reaction . For example, a similar compound, 4-chloro-2- (1- (4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was synthesized by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Scientific Research Applications
Oxidation Reactions
The oxidation of methoxy substituted benzyl phenyl sulfides, which are chemically related to the compound , can distinguish between oxidants that react via single electron transfer and those reacting by direct oxygen atom transfer. This distinction is crucial in understanding the reactivity and potential applications of these compounds in synthetic chemistry and medicinal chemistry research (Lai, Lepage, & Lee, 2002).
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that imidazole derivatives have been shown to exhibit remarkable binding affinity at the active site of certain receptors . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Imidazole derivatives are known to play a role in a variety of biochemical processes due to their broad range of chemical and biological properties .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives have been shown to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-26-23(20-11-7-4-8-12-20)22(19-9-5-3-6-10-19)25-24(26)30(27,28)17-18-13-15-21(29-2)16-14-18/h3-16H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALUYTQSZAVABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxybenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone |
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